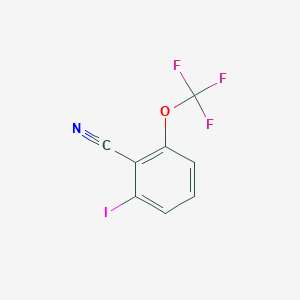

2-Iodo-6-(trifluoromethoxy)benzonitrile

Beschreibung

2-Iodo-6-(trifluoromethoxy)benzonitrile is a halogenated aromatic nitrile characterized by an iodine substituent at the 2-position and a trifluoromethoxy (-OCF₃) group at the 6-position of the benzene ring. This compound combines the electronic effects of iodine (a heavy halogen with polarizability), the electron-withdrawing trifluoromethoxy group, and the nitrile (-CN) functionality. Such structural features make it a candidate for applications in pharmaceuticals, agrochemicals, and materials science, particularly in cross-coupling reactions where iodine acts as a leaving group . While direct data on this compound are sparse in the provided evidence, its properties can be inferred from structurally related analogs (e.g., 3-(trifluoromethoxy)benzonitrile and 2-fluoro-6-iodobenzonitrile) .

Eigenschaften

IUPAC Name |

2-iodo-6-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3INO/c9-8(10,11)14-7-3-1-2-6(12)5(7)4-13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQFUYHHLPYFPNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C#N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-6-(trifluoromethoxy)benzonitrile typically involves the introduction of the iodine and trifluoromethoxy groups onto a benzonitrile core. One common method includes the reaction of 2-amino-6-(trifluoromethoxy)benzonitrile with iodine monochloride (ICl) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 2-Iodo-6-(trifluoromethoxy)benzonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-Iodo-6-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-Iodo-6-(trifluoromethoxy)benzonitrile has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those containing fluorine atoms, which can enhance the biological activity and stability of drugs.

Material Science: It is used in the synthesis of materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-Iodo-6-(trifluoromethoxy)benzonitrile depends on its application. In medicinal chemistry, the trifluoromethoxy group can enhance the lipophilicity and metabolic stability of drug molecules, potentially improving their efficacy. The iodine atom can participate in various biochemical interactions, influencing the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Key Features |

|---|---|---|---|---|

| 2-Iodo-6-(trifluoromethoxy)benzonitrile | C₈H₄F₃INO | ~333.03* | Not provided | Combines iodine (leaving group) and -OCF₃ (electron-withdrawing, lipophilic). |

| 2-Chloro-6-(trifluoromethoxy)benzonitrile | C₈H₃ClF₃NO | 233.56 | 1261779-40-1 | Chlorine substituent (smaller, less polarizable than iodine). |

| 3-(Trifluoromethoxy)benzonitrile | C₈H₄F₃NO | 187.11 | 52771-22-9 | -OCF₃ at meta position; lacks iodine. |

| 2-Fluoro-6-(trifluoromethyl)benzonitrile | C₈H₃F₄N | 189.11 | 133116-83-3 | -CF₃ (stronger electron-withdrawing) vs. -OCF₃; fluorine at position 2. |

| 2-Fluoro-6-iodobenzonitrile | C₇H₃FINO | 263.01 | Not provided | Iodine and fluorine substituents; lacks -OCF₃. |

*Calculated based on atomic weights.

Key Comparison Points:

Substituent Effects: Iodine vs. Chlorine/Fluorine: Iodine’s larger atomic size and polarizability enhance its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chlorine or fluorine, which are less reactive in such contexts . Trifluoromethoxy (-OCF₃) vs.

Electronic and Steric Properties :

- The -OCF₃ group in the target compound increases electrophilicity at the benzene ring, facilitating nucleophilic aromatic substitution. In contrast, -CF₃ (as in 2-fluoro-6-(trifluoromethyl)benzonitrile) exerts stronger inductive effects but lacks the oxygen atom’s lone-pair contribution .

Synthetic Utility :

- The iodine atom in 2-iodo-6-(trifluoromethoxy)benzonitrile makes it a versatile intermediate for metal-catalyzed couplings, whereas analogs like 2-chloro-6-(trifluoromethoxy)benzonitrile may require harsher conditions for reactivity .

Physicochemical Properties: The trifluoromethoxy group enhances metabolic stability and membrane permeability compared to non-fluorinated analogs, aligning with trends observed in fluorinated pharmaceuticals . Iodo-substituted benzonitriles generally exhibit lower solubility in polar solvents than their fluoro or chloro counterparts due to increased molecular weight and hydrophobicity .

Biologische Aktivität

2-Iodo-6-(trifluoromethoxy)benzonitrile (ITBN) is a compound that has garnered attention in recent years due to its promising biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

Chemical Formula : CHFI$$$$N

Molecular Weight : 293.06 g/mol

IUPAC Name : 2-Iodo-6-(trifluoromethoxy)benzonitrile

The compound features a benzonitrile core substituted with an iodine atom and a trifluoromethoxy group, which significantly influence its biological activity and chemical reactivity.

Antiinflammatory and Anticancer Properties

ITBN has been identified as a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme involved in the regulation of inflammatory responses. This inhibition can lead to reduced inflammation, making ITBN a candidate for therapeutic applications in inflammatory diseases.

In addition to its anti-inflammatory effects, ITBN has shown potential anticancer activity. Studies indicate that compounds with similar structural motifs often exhibit cytotoxic effects against various cancer cell lines, although specific data on ITBN's efficacy against individual cancers is still emerging .

Antiviral Activity

Research has also explored the antiviral properties of ITBN. Preliminary assays suggest that it may inhibit viral replication, although detailed mechanisms and specific viruses affected remain to be fully elucidated.

The biological activity of ITBN is largely attributed to the following mechanisms:

- PDE4 Inhibition : By inhibiting PDE4, ITBN increases intracellular levels of cyclic AMP (cAMP), leading to modulation of inflammatory pathways.

- Cell Membrane Interaction : The trifluoromethoxy group enhances lipophilicity, potentially facilitating better cell membrane penetration and interaction with cellular targets.

Toxicity and Safety

Toxicity studies indicate that ITBN is not toxic at doses up to 2000 mg/kg body weight in rats. However, it is classified as harmful if ingested or inhaled, and it can irritate the eyes, skin, and respiratory system.

Applications in Scientific Research

ITBN serves multiple roles in scientific research:

- Organic Synthesis : It acts as a building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions such as substitution and coupling reactions.

- Medicinal Chemistry : The compound is being investigated for its potential use in drug development due to its unique properties that enhance the biological activity and stability of pharmaceuticals.

- Fluorescence-Based Assays : ITBN has been employed as a probe in assays designed to study protein-ligand interactions, leveraging its ability to fluoresce under specific conditions.

Case Study 1: PDE4 Inhibition

A study conducted on the effects of ITBN on inflammatory pathways demonstrated a significant reduction in pro-inflammatory cytokine levels in vitro. The results indicated that ITBN could be a potential therapeutic agent for conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Case Study 2: Anticancer Activity

In vitro studies using various cancer cell lines revealed that ITBN exhibited cytotoxic effects comparable to established chemotherapeutic agents. Further research is ongoing to determine its effectiveness in vivo and its potential mechanisms of action against specific cancer types .

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.